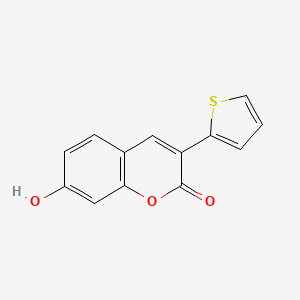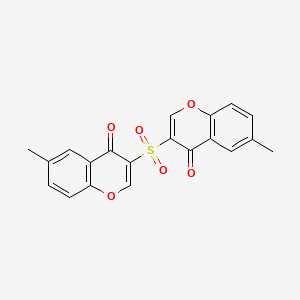
3,3'-Sulfonylbis(6-methyl-4H-1-benzopyran-4-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) is a complex organic compound belonging to the class of chromen-4-one derivatives. Chromen-4-one, also known as coumarin, is a significant structural entity in medicinal chemistry due to its diverse biological activities. The sulfonylbis group in this compound introduces unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) typically involves the reaction of 6-methyl-4H-chromen-4-one with a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete sulfonylation.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to maintain consistent reaction parameters, thereby increasing yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major products include sulfonic acids or sulfonates.
Reduction: The major products are the corresponding alcohols or thiols.
Substitution: The major products are sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chromen-4-one moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4H-Chromen-4-one: The parent compound, known for its anticoagulant properties.
6-Methyl-4H-chromen-4-one: A methylated derivative with enhanced biological activity.
3,3’-Dichlorobis(6-methyl-4H-chromen-4-one): A similar compound with chlorine substituents instead of sulfonyl groups.
Uniqueness
3,3’-Sulfonylbis(6-methyl-4H-chromen-4-one) is unique due to the presence of the sulfonylbis group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
Número CAS |
90600-67-2 |
|---|---|
Fórmula molecular |
C20H14O6S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
6-methyl-3-(6-methyl-4-oxochromen-3-yl)sulfonylchromen-4-one |
InChI |
InChI=1S/C20H14O6S/c1-11-3-5-15-13(7-11)19(21)17(9-25-15)27(23,24)18-10-26-16-6-4-12(2)8-14(16)20(18)22/h3-10H,1-2H3 |
Clave InChI |
KHSHAQUZHZKDHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC=C(C2=O)S(=O)(=O)C3=COC4=C(C3=O)C=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



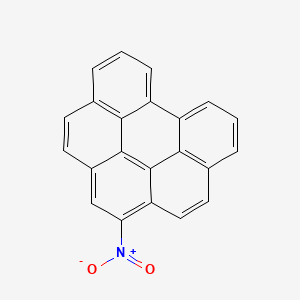
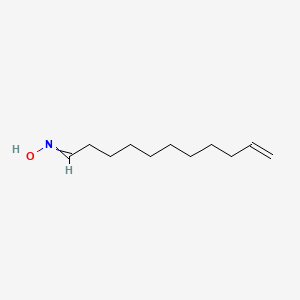
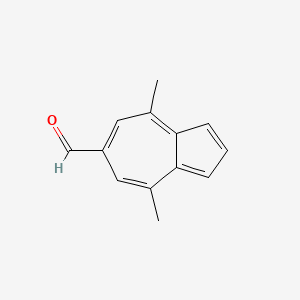

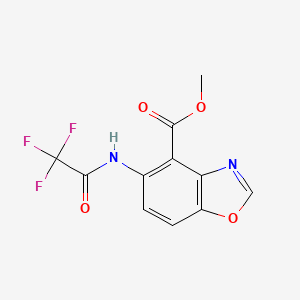
![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
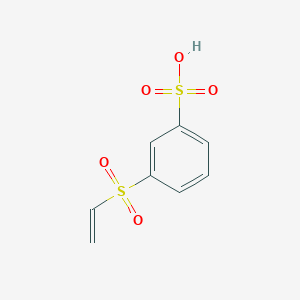
methanone](/img/structure/B14355121.png)
![2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol](/img/structure/B14355122.png)
![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
